2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide
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Overview
Description
2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a diketone.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Enoyl Group: The enoyl group is formed through an aldol condensation reaction.
Final Coupling: The final step involves coupling the intermediate with 3,4-dimethylaniline under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core.
Reduction: Reduction reactions can target the enoyl group or the quinoxaline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If used in medicine, it could interact with specific receptors or enzymes in the body. The exact molecular targets and pathways would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds with similar quinoxaline cores, such as 2,3-diphenylquinoxaline.
Enoyl Compounds: Compounds with similar enoyl groups, such as cinnamoyl derivatives.
tert-Butylphenyl Compounds: Compounds with similar tert-butylphenyl groups, such as 4-tert-butylphenol.
Uniqueness
What sets 2-{1-[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3,4-dimethylphenyl)acetamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H33N3O3 |
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Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[1-[(E)-3-(4-tert-butylphenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C31H33N3O3/c1-20-10-16-24(18-21(20)2)32-28(35)19-27-30(37)33-25-8-6-7-9-26(25)34(27)29(36)17-13-22-11-14-23(15-12-22)31(3,4)5/h6-18,27H,19H2,1-5H3,(H,32,35)(H,33,37)/b17-13+ |
InChI Key |
ORAPXIZKTBLNSG-GHRIWEEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)/C=C/C4=CC=C(C=C4)C(C)(C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C=CC4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
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